molecular formula C10H9Cl2N B1603894 1-(Chloromethyl)isoquinoline hydrochloride CAS No. 1263378-97-7

1-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B1603894
CAS No.: 1263378-97-7
M. Wt: 214.09 g/mol
InChI Key: HPJLBPAUOODQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(Chloromethyl)isoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chloroacetonitrile, hydrogen chloride, and various catalysts depending on the specific reaction being performed. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 1-(Chloromethyl)isoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its biological activities. For example, its antiarrhythmic activity may be related to its effects on ion channels in cardiac cells .

Comparison with Similar Compounds

1-(Chloromethyl)isoquinoline hydrochloride can be compared with other similar compounds such as:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

IUPAC Name

1-(chloromethyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJLBPAUOODQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634412
Record name 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-97-7
Record name 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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